molecular formula C18H16N2O2 B12728839 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88412-00-4

10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12728839
CAS No.: 88412-00-4
M. Wt: 292.3 g/mol
InChI Key: XTNURGLHJVOZAZ-UHFFFAOYSA-N
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Description

10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxyethylamino Group: This step might involve the reaction of the indenoquinoline core with 2-hydroxyethylamine under specific conditions such as elevated temperature and the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions can occur, especially at the amino and hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts might be used to facilitate certain reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological studies due to its unique structure.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with DNA/RNA: Potentially affecting gene expression.

    Modulation of Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Aminoquinoline Derivatives: Compounds with amino groups attached to a quinoline core.

Uniqueness

10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness might make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

88412-00-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

10-(2-hydroxyethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C18H16N2O2/c21-10-9-19-16-13-7-3-4-8-14(13)20-17-11-5-1-2-6-12(11)18(22)15(16)17/h1-8,15-16,19,21H,9-10H2

InChI Key

XTNURGLHJVOZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3C(=N2)C4=CC=CC=C4C3=O)NCCO

Origin of Product

United States

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